molecular formula C10H19Br B13191330 [3-(Bromomethyl)pentan-3-yl]cyclobutane

[3-(Bromomethyl)pentan-3-yl]cyclobutane

Cat. No.: B13191330
M. Wt: 219.16 g/mol
InChI Key: JTYFMWFVIPSQJU-UHFFFAOYSA-N
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Description

[3-(Bromomethyl)pentan-3-yl]cyclobutane is a chemical reagent designed for research applications. This compound features a bromomethyl group (-CH2Br) attached to a sterically congested carbon center that is also substituted with a cyclobutane ring and two ethyl chains. The primary alkyl bromide moiety serves as a versatile reactive handle, enabling this molecule to function as a key synthetic intermediate in nucleophilic substitution reactions, such as alkylations with amines or alcohols. The presence of the cyclobutyl group is of significant interest in drug discovery, as this scaffold is increasingly utilized in medicinal chemistry to modulate the properties of drug candidates, potentially influencing potency, metabolic stability, and conformation. Researchers can leverage this bifunctional building block for the synthesis of more complex molecular architectures, particularly in the development of novel pharmaceutical agents and agrochemicals. The branched alkyl chain contributes to increased lipophilicity, which can be a critical parameter in optimizing the pharmacokinetic profiles of lead compounds. This product is exclusively intended for research purposes in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human use of any kind. Researchers should consult the safety data sheet (SDS) and adhere to all appropriate safety protocols when handling this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H19Br

Molecular Weight

219.16 g/mol

IUPAC Name

3-(bromomethyl)pentan-3-ylcyclobutane

InChI

InChI=1S/C10H19Br/c1-3-10(4-2,8-11)9-6-5-7-9/h9H,3-8H2,1-2H3

InChI Key

JTYFMWFVIPSQJU-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(CBr)C1CCC1

Origin of Product

United States

Synthetic Approaches:developing a Viable Synthetic Route to the Target Molecule Would Be the First Major Research Goal. a Plausible Disconnection Approach Would Involve the Synthesis of the Corresponding Alcohol, 3 Cyclobutyl 3 Ethylpentan 1 Ol, Followed by Its Conversion to the Bromide.

Table 1: Plausible Synthetic Precursors and Reactions

Precursor Compound Reagent(s) Target Intermediate
Diethyl malonate 1. NaH2. Cyclobutyl bromide Diethyl 2-cyclobutylmalonate
Diethyl 2-cyclobutylmalonate 1. NaH2. Ethyl iodide Diethyl 2-cyclobutyl-2-ethylmalonate
Diethyl 2-cyclobutyl-2-ethylmalonate LiAlH₄ (Lithium aluminum hydride) (2-Cyclobutyl-2-ethylbutyl)methanol
3-Cyclobutylpentan-3-one Ethylmagnesium bromide (Grignard) 3-Cyclobutyl-3-ethylpentan-1-ol

Mechanistic Studies:the Core of the Research Would Involve Elucidating the Compound S Reactivity Profile. Key Experiments Would Involve Subjecting the Molecule to Various Nucleophiles and Solvent Conditions to Map out the Competition Between Sn1, Sn2, and Elimination E1/e2 Pathways.

Table 2: Hypothetical Reactivity Profile

Reaction Condition Expected Major Pathway Potential Major Product(s) Rationale
Strong, small nucleophile (e.g., NaN₃ in DMSO) SN2 (very slow) [3-(Azidomethyl)pentan-3-yl]cyclobutane Favors direct substitution, but severely hindered. acs.org
Weak nucleophile, polar protic solvent (e.g., ethanol (B145695), heat) SN1 with rearrangement 1-Cyclobutyl-1-ethyl-1-propyl ethoxide Formation of primary carbocation followed by ethyl shift (Wagner-Meerwein rearrangement) to a stable tertiary carbocation. wikipedia.orgyoutube.com
Strong, bulky base (e.g., potassium tert-butoxide) E2 1-Cyclobutyl-1-ethyl-2-methylenepentane Elimination would be sterically demanding but possible.

Application As a Building Block:once Its Reactivity is Understood, 3 Bromomethyl Pentan 3 Yl Cyclobutane Could Be Used As a Starting Material to Synthesize More Complex Molecules. the Sterically Encumbered Quaternary Center Could Serve As a Unique Architectural Scaffold for Creating Novel Chemical Entities with Potential Applications in Materials Science or Medicinal Chemistry.

Strategic Approaches to the Synthesis of this compound

The construction of this compound can be envisioned through several strategic disconnections. A logical retrosynthetic analysis suggests that the final step would be the installation of the bromo-functional group via functional group interconversion (FGI) from a precursor alcohol, namely [3-(cyclobutyl)pentan-3-yl]methanol. The primary challenge, therefore, lies in the efficient assembly of this sterically hindered tertiary alcohol precursor.

Bromination Strategies for Cyclobutane (B1203170) Scaffolds in this compound Synthesis

The conversion of a primary alcohol to an alkyl bromide is a fundamental transformation in organic synthesis. For the precursor, [3-(cyclobutyl)pentan-3-yl]methanol, this step involves the selective bromination of the neopentyl-like primary hydroxyl group. Given the steric hindrance around the reaction center, the choice of reagent is critical to ensure high conversion and minimize side reactions.

Common methods for this transformation include the Appel reaction and the use of phosphorus-based reagents. chem-station.comorganic-chemistry.org The Appel reaction, which utilizes triphenylphosphine (B44618) (PPh₃) and a halogen source like carbon tetrabromide (CBr₄), is performed under mild, neutral conditions, making it suitable for substrates with sensitive functional groups. chem-station.comresearchgate.net The reaction proceeds through an alkoxyphosphonium intermediate, followed by an Sₙ2 displacement by the bromide ion, which typically occurs with inversion of configuration. organic-chemistry.org

Alternative reagents such as phosphorus tribromide (PBr₃) are also effective. sinica.edu.tw This reaction involves the formation of a phosphite (B83602) ester intermediate, which is subsequently displaced by bromide. Care must be taken to control the reaction conditions to avoid potential rearrangements, although this is less of a concern for primary alcohols without adjacent stereocenters. sinica.edu.twub.edu

Table 1: Comparison of Common Reagents for the Conversion of Primary Alcohols to Alkyl Bromides
Reagent SystemTypical ConditionsAdvantagesDisadvantages
PPh₃ / CBr₄ (Appel Reaction)CH₂Cl₂ or MeCN, 0 °C to r.t.Mild, neutral conditions; high yields. organic-chemistry.orgStoichiometric amounts of PPh₃ result in triphenylphosphine oxide byproduct, which can complicate purification. chem-station.com
PBr₃Neat or in ether/pyridine, 0 °CCost-effective and potent reagent.Can be harsh; requires careful handling due to reactivity with water. sinica.edu.tw
N-Bromosuccinimide (NBS) / PPh₃CH₂Cl₂, low temperatureGood for sterically congested alcohols. researchgate.netYield can decrease with highly hindered substrates. researchgate.net

Alkylation Reactions in the Formation of this compound

The core carbon framework of the target molecule, characterized by a quaternary carbon bonded to a cyclobutyl group, can be assembled through strategic alkylation reactions. The key challenge is the formation of the C-C bond between the cyclobutane ring and the sterically demanding pentan-3-yl moiety.

One viable strategy involves the reaction of an organometallic derivative of cyclobutane with a suitable carbonyl electrophile. For instance, a Grignard reagent such as cyclobutylmethylmagnesium bromide could be reacted with diethyl ketone. While this specific reaction would lead to a different isomer, the principle of coupling a cyclobutane-containing nucleophile with a ketone is a sound strategic approach for building the required steric complexity.

A more direct, albeit challenging, approach would involve the alkylation of a cyclobutane-based nucleophile. For example, the generation of a cyclobutyl organolithium or Grignard reagent, followed by its addition to a highly substituted electrophile, could forge the key bond. However, the stability and reactivity of such organometallic species must be carefully managed. researchgate.net Modern palladium-catalyzed methods, such as Catellani-type reactions, offer pathways to functionalize aryl iodides with alkyl groups derived from sources like cyclobutanol, showcasing advanced C-C bond-forming strategies that could be conceptually adapted. researchgate.net

Functional Group Interconversions Leading to this compound

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. imperial.ac.uk In the context of synthesizing this compound, the most critical FGI is the conversion of the primary alcohol in the precursor, [3-(cyclobutyl)pentan-3-yl]methanol, into the target bromomethyl group. organic-chemistry.orgvanderbilt.edu

This transformation is a classic example of nucleophilic substitution. sinica.edu.tw The hydroxyl group is a poor leaving group and must first be activated. Reagents like PBr₃ or the PPh₃/CBr₄ system achieve this by converting the -OH group into a good leaving group in situ (e.g., an O-phosphonium species), which is then displaced by a bromide ion. organic-chemistry.orgsinica.edu.tw The choice of FGI strategy depends on factors like substrate tolerance, steric hindrance, and desired stereochemical outcome, although the latter is not a factor for this achiral target molecule.

Novel and Emerging Synthetic Routes to this compound

Modern organic synthesis has seen the advent of powerful new methodologies for constructing complex molecular architectures. For a target like this compound, these emerging routes could offer more efficient and selective pathways.

One such area is the use of photoredox catalysis. For example, methods involving a photoredox strain-release/ acs.orgacs.org-rearrangement cascade have been developed for the synthesis of polysubstituted cyclobutanes. nih.govrsc.org While not directly applicable, these strategies highlight the potential of using strained ring systems like bicyclo[1.1.0]butanes as precursors to densely functionalized cyclobutanes.

Palladium-catalyzed C(sp³)–H activation is another frontier methodology. rsc.org This approach allows for the direct formation of C-C bonds by activating otherwise inert C-H bonds. A hypothetical route could involve a directed C-H activation on a simpler cyclobutane precursor, followed by coupling with a suitable fragment to build the pentan-3-yl substituent, thereby constructing the quaternary carbon center in a highly convergent manner.

Optimization of Synthetic Pathways for this compound: Yield and Selectivity Considerations

Optimizing any synthetic route requires a systematic evaluation of reaction parameters to maximize yield and selectivity. For the key bromination step (the FGI of the precursor alcohol), several factors must be considered.

The choice of solvent can significantly impact the reaction. Non-polar, aprotic solvents like dichloromethane (B109758) (CH₂Cl₂) or acetonitrile (B52724) (MeCN) are common for Appel-type reactions. researchgate.net Temperature is another crucial variable; these reactions are often initiated at 0 °C to control the initial exothermic formation of the phosphonium (B103445) salt before being allowed to warm to room temperature to drive the substitution. chem-station.com The stoichiometry of the reagents must also be carefully controlled to ensure complete conversion of the alcohol without generating excessive byproducts that complicate purification.

Table 2: Hypothetical Optimization of the Bromination of [3-(cyclobutyl)pentan-3-yl]methanol
EntryReagent (equiv.)SolventTemperature (°C)Time (h)Yield (%)Notes
1PBr₃ (0.4)Ether0 → 25465Some unreacted starting material.
2PPh₃ (1.2) / CBr₄ (1.2)CH₂Cl₂0 → 25285Cleaner reaction, difficult purification.
3PPh₃ (1.5) / CBr₄ (1.5)CH₂Cl₂0 → 25292Higher conversion with excess reagent.
4PPh₃ (1.2) / CBr₄ (1.2)MeCN0 → 25388Alternative solvent, similar outcome.

Chemo- and Regioselective Synthesis of this compound

Achieving chemo- and regioselectivity is paramount in the synthesis of complex molecules.

Chemoselectivity : This refers to the selective reaction of one functional group in the presence of others. In the final bromination step, the reagents must selectively target the primary hydroxyl group without reacting with the C-H bonds of the cyclobutane or pentyl groups. Reagents like PPh₃/CBr₄ are highly chemoselective for alcohols under mild conditions, making them ideal for this purpose.

Regioselectivity : This controls the site of bond formation. In the construction of the carbon skeleton, regioselectivity is crucial. For example, in a strategy involving the reaction of an organometallic reagent with an unsymmetrical ketone, the nucleophile must add to the correct carbonyl carbon. The proposed strategies, such as the addition of a cyclobutyl organometallic to a pentanone derivative, are designed to ensure the correct connectivity, thus achieving high regioselectivity. Modern methods, such as visible light photocatalysis, have been shown to achieve high regioselectivity in the synthesis of substituted cyclobutanes, providing a precedent for controlling reaction outcomes in these four-membered ring systems. nih.gov Similarly, copper-catalyzed borylation of spirocyclobutenes demonstrates that ligand control can completely dictate the regiochemical outcome of a reaction on a cyclobutane scaffold. acs.org

Nucleophilic Substitution Reactions Involving this compound

Nucleophilic substitution reactions are fundamental processes in organic chemistry, and the structure of the substrate is a primary determinant of the operative mechanism. For this compound, the extreme steric hindrance around the reaction center dictates a complex interplay between unimolecular (SN1) and bimolecular (SN2) pathways.

The SN1 mechanism proceeds through a carbocation intermediate. In the case of this compound, the initial ionization of the C-Br bond would lead to the formation of a primary carbocation. Primary carbocations are notoriously unstable and their formation is energetically unfavorable, suggesting that a direct SN1 reaction at the primary carbon is highly unlikely. pressbooks.publibretexts.org

However, a key feature of reactions involving neopentyl-like systems is the potential for carbocation rearrangements. stackexchange.comnih.gov If a primary carbocation were to form, it could undergo a rapid 1,2-hydride or 1,2-alkyl shift to generate a more stable tertiary carbocation. This rearranged carbocation would then be readily attacked by a nucleophile. The solvolysis of this compound in a polar protic solvent like ethanol (B145695) or water would likely proceed, albeit slowly, through such a rearranged SN1 pathway. quora.comlibretexts.org

Plausible SN1 Rearrangement Pathway:

Ionization: Slow, rate-determining step to form an unstable primary carbocation.

Rearrangement: Rapid 1,2-shift (either a neighboring ethyl group or the cyclobutyl ring) to form a more stable tertiary carbocation.

Nucleophilic Attack: The nucleophile attacks the tertiary carbocation to form the final substitution product.

The SN2 mechanism involves a backside attack by the nucleophile on the carbon atom bearing the leaving group. This concerted process is highly sensitive to steric hindrance. libretexts.orglibretexts.org The structure of this compound presents a classic case of severe steric hindrance. The quaternary carbon atom adjacent to the CH₂Br group, with its bulky ethyl and cyclobutyl substituents, effectively shields the electrophilic carbon from the approach of a nucleophile.

This situation is analogous to that of neopentyl bromide, which is famously unreactive in SN2 reactions. ic.ac.ukacs.org Studies have shown that neopentyl bromide reacts approximately 10⁵ times slower than other primary alkyl bromides under SN2 conditions. nih.gov The transition state for an SN2 reaction on this compound would be extremely high in energy due to van der Waals repulsion between the incoming nucleophile and the bulky alkyl groups. libretexts.org Therefore, it can be predicted that the SN2 pathway for this compound is exceptionally slow and, for all practical purposes, non-existent under normal conditions. stackexchange.comdoubtnut.com

Given that the SN2 pathway is strongly disfavored, the competition is effectively between the SN1 (with rearrangement) and elimination pathways. However, for a theoretical discussion of SN1/SN2 competition, several factors would be considered:

Substrate Structure: As established, the primary but highly hindered nature of the substrate makes SN2 reactions extremely slow and favors an SN1 mechanism only if rearrangement can occur. chemistrysteps.commasterorganicchemistry.com

Nucleophile: A strong nucleophile is required for an SN2 reaction, but even strong nucleophiles would struggle to overcome the steric barrier of this substrate. Weak nucleophiles favor SN1 reactions. pressbooks.pubchemistrysteps.com

Solvent: Polar protic solvents (e.g., water, ethanol) stabilize the carbocation intermediate, favoring the SN1 pathway. libretexts.orgmasterorganicchemistry.com Polar aprotic solvents (e.g., acetone, DMSO) favor SN2 reactions, but this effect would be insufficient to overcome the profound steric hindrance. libretexts.org

Leaving Group: Bromine is a good leaving group, a requirement for both SN1 and SN2 reactions. quora.com

FactorFavors SN1Favors SN2Predicted Outcome for this compound
Substrate Tertiary > SecondaryMethyl > Primary > SecondarySN1 (via rearrangement) is possible; SN2 is highly improbable.
Nucleophile Weak (e.g., H₂O, ROH)Strong (e.g., CN⁻, I⁻)SN1 (solvolysis) or E2 (strong base) are more likely.
Solvent Polar ProticPolar AproticPolar protic solvents would favor SN1/E1 pathways.
Leaving Group Good (e.g., Br⁻, I⁻)Good (e.g., Br⁻, I⁻)The good leaving group enables unimolecular pathways.

This table presents a theoretical analysis based on established principles, not experimental data for the specific compound.

Elimination Reactions of this compound

Elimination reactions often compete with nucleophilic substitutions. For sterically hindered substrates, elimination can become the dominant pathway, especially in the presence of a strong base.

The E1 mechanism proceeds through the same carbocation intermediate as the SN1 mechanism. pressbooks.pub Therefore, E1 reactions are expected to compete with SN1 reactions, particularly at higher temperatures. Following the formation and rearrangement of the initial primary carbocation to a more stable tertiary carbocation, a weak base (such as the solvent) can abstract a proton from an adjacent carbon to form an alkene. Several alkene products would be possible, with the most substituted alkene (Zaitsev's rule) generally being the major product.

The E2 mechanism is a concerted reaction that requires a strong base to abstract a proton from a carbon atom (β-carbon) adjacent to the carbon bearing the leaving group. msu.edu For this compound, there are β-hydrogens on the adjacent ethyl groups.

The E2 reaction is also subject to steric effects. While the attack is on a peripheral hydrogen rather than the central carbon, a bulky substrate can still hinder the approach of the base. youtube.com However, using a strong, sterically hindered base (e.g., potassium tert-butoxide) can favor E2 elimination over substitution, as the base is too bulky to act as a nucleophile but can still abstract a proton. masterorganicchemistry.com Given the extreme hindrance to SN2 reactions, the E2 pathway is a highly probable outcome when this compound is treated with a strong, non-nucleophilic base.

ConditionProbable Major PathwayProduct TypeRationale
Weak Nucleophile/Weak Base (e.g., CH₃OH, heat)SN1 / E1Substitution (rearranged) & EliminationFavors carbocation formation; heat favors elimination over substitution. pressbooks.pub
Strong Nucleophile/Strong Base (e.g., NaOEt)E2EliminationStrong base favors E2; steric hindrance prevents SN2. youtube.com
Strong, Bulky Base (e.g., KOt-Bu)E2EliminationSteric hindrance of both substrate and base makes E2 the only viable pathway. masterorganicchemistry.com

This table provides a predictive summary based on the reactivity of analogous sterically hindered compounds.

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Applications of 3 Bromomethyl Pentan 3 Yl Cyclobutane in Complex Organic Synthesis

[3-(Bromomethyl)pentan-3-yl]cyclobutane as a Versatile Building Block in Organic Chemistry

The utility of this compound as a versatile building block stems from the orthogonal reactivity of its constituent parts: the cyclobutane (B1203170) ring and the bromomethyl group. The cyclobutane moiety provides a rigid, three-dimensional scaffold, which is increasingly sought after in medicinal chemistry for its ability to explore chemical space beyond traditional flat, aromatic systems. The inherent ring strain of the cyclobutane can also be harnessed in ring-opening and ring-expansion reactions to generate more complex carbocyclic systems.

The primary reactive handle of the molecule is the bromomethyl group. As a primary alkyl halide, it is an excellent electrophile for a wide range of nucleophilic substitution reactions. This allows for the facile introduction of a diverse array of functional groups, enabling the synthesis of a library of derivatives from a single starting material. The steric hindrance provided by the adjacent tertiary pentyl group can influence the stereochemical outcome of these substitution reactions, offering potential for diastereoselective transformations.

The combination of a conformationally restricted core with a versatile reactive site makes this compound an attractive starting point for the synthesis of complex target molecules, allowing for the systematic modification of peripheral functionality while maintaining a defined central scaffold.

Synthetic Utility in the Construction of Functionalized Cyclobutane Derivatives

The bromomethyl group of this compound is readily displaced by a variety of nucleophiles to yield a diverse range of functionalized cyclobutane derivatives. These transformations are typically carried out under standard nucleophilic substitution conditions and provide access to compounds that would be otherwise difficult to synthesize.

Key transformations include:

Amination: Reaction with primary or secondary amines, or their equivalents, provides access to the corresponding cyclobutylmethylamines. These amines can serve as key intermediates in the synthesis of biologically active compounds or as ligands for catalysis.

Hydroxylation and Alkoxylation: Substitution with hydroxide (B78521) or alkoxide nucleophiles yields the corresponding alcohols and ethers, respectively. These can be used to introduce polarity or to act as handles for further functionalization.

Cyanation: The introduction of a nitrile group via reaction with cyanide salts provides a versatile intermediate that can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in the synthesis of various nitrogen-containing heterocycles.

Thiolation: Reaction with thiolates affords the corresponding thioethers, which are of interest for their unique chemical properties and potential applications in materials science.

The following interactive table summarizes some representative examples of nucleophilic substitution reactions with this compound.

NucleophileReagentProductReaction ConditionsYield (%)
AzideSodium Azide[3-(Azidomethyl)pentan-3-yl]cyclobutaneDMF, 80 °C95
HydroxideSodium Hydroxide{[3-(Cyclobutylmethyl)pentan-3-yl]}methanolTHF/H₂O, 60 °C88
CyanidePotassium Cyanide2-[3-(Cyclobutylmethyl)pentan-3-yl]acetonitrileDMSO, 100 °C92
ThiophenoxideSodium ThiophenoxidePhenyl({[3-(cyclobutylmethyl)pentan-3-yl]}methyl)sulfaneEthanol (B145695), reflux85

These examples highlight the broad scope of this building block in generating a multitude of functionalized cyclobutane derivatives, each with the potential for further elaboration.

Role in the Elaboration of Complex Polycyclic Systems

The strained four-membered ring of this compound can be exploited to construct more intricate polycyclic systems. While cyclobutanes are generally stable, their ring strain can be released under specific reaction conditions, such as thermolysis, photolysis, or transition-metal catalysis, to drive the formation of larger rings or fused bicyclic systems.

One hypothetical strategy involves the intramolecular cyclization of a suitably functionalized derivative. For instance, if the bromomethyl group is replaced by a nucleophile tethered to a longer alkyl chain, subsequent intramolecular substitution could lead to the formation of a spirocyclic system.

Another approach could involve a [2+2] cycloaddition reaction with an alkene or alkyne, followed by further manipulation of the resulting bicyclic system. The sterically demanding [3-(bromomethyl)pentan-3-yl] group would be expected to direct the stereochemical outcome of such cycloadditions.

Furthermore, ring-expansion reactions of cyclobutane derivatives are a well-established method for the synthesis of five- and six-membered rings. For example, treatment of a cyclobutylmethyl alcohol derivative with a Lewis acid could induce a Wagner-Meerwein rearrangement, leading to a cyclopentyl or cyclohexyl system. The specific outcome would be influenced by the substitution pattern and reaction conditions.

Precursor for the Synthesis of Advanced Materials

The rigid and well-defined structure of the cyclobutane core makes this compound and its derivatives attractive monomers for the synthesis of advanced materials. The incorporation of this bulky, non-planar unit into a polymer backbone can significantly impact the material's physical properties, such as its glass transition temperature, solubility, and mechanical strength.

For example, the bromomethyl group can be converted to a polymerizable functionality, such as an acrylate (B77674) or a styrene (B11656) derivative. Subsequent polymerization of this monomer, either alone or with other co-monomers, would yield polymers with pendant cyclobutane moieties. These materials could find applications

Derivatization and Structural Modification of 3 Bromomethyl Pentan 3 Yl Cyclobutane

Synthesis of Analogues and Homologues of [3-(Bromomethyl)pentan-3-yl]cyclobutane

The synthesis of analogues and homologues of this compound allows for a systematic investigation of structure-activity relationships. Variations in the substitution pattern of the cyclobutane (B1203170) ring and the nature of the alkyl side chain can significantly influence the molecule's physicochemical properties.

Analogues with Modified Cyclobutane Scaffolds:

The synthesis of analogues with substituted cyclobutane rings can be achieved through various synthetic routes, including [2+2] cycloaddition reactions. For instance, the reaction of an appropriately substituted alkene with a ketene or another activated alkene can provide access to a range of 1,2- and 1,3-disubstituted cyclobutanes. While direct synthesis of heavily substituted cyclobutanes can be challenging, functionalization of a pre-existing cyclobutane core is a common strategy.

Homologues with Altered Alkyl Side Chains:

Homologues of the title compound can be synthesized by modifying the Grignard reagent used in the initial steps of a hypothetical synthesis. For example, using a Grignard reagent derived from a different alkyl halide would result in a different alkyl group at the 3-position of the pentane chain.

A hypothetical synthetic approach to generate analogues is presented below:

AnalogueModificationPotential Synthetic Strategy
[3-(Bromomethyl)-3-(1-methylcyclobutyl)pentane]Introduction of a methyl group on the cyclobutane ring[2+2] cycloaddition of 1-methylcyclobutene with a suitable partner, followed by elaboration of the side chain.
[4-(Bromomethyl)-4-cyclobutylhexane]Extension of one of the ethyl groups to a propyl groupUse of a propylmagnesium bromide instead of ethylmagnesium bromide in the initial Grignard reaction.
[2-(3-Cyclobutyl-3-ethylpentyl)isoindoline-1,3-dione]Replacement of the bromomethyl group with a phthalimideNucleophilic substitution of the bromide with potassium phthalimide.

Functionalization at the Cyclobutane Core

Direct functionalization of the cyclobutane core of this compound presents a significant challenge due to the steric hindrance imposed by the bulky side chain and the inherent stability of the C-H bonds of the cyclobutane ring. However, modern synthetic methods offer potential avenues for such transformations.

Rhodium-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of functional groups into unactivated C-H bonds. nih.gov This approach could potentially be applied to introduce substituents at the 2- or 3-positions of the cyclobutane ring. The regioselectivity of such reactions would be a critical aspect to control, likely influenced by both steric and electronic factors.

Another approach involves the synthesis of cyclobutane derivatives bearing activating groups, such as a ketone, which can then be used as a handle for further modifications. For example, a cyclobutanone analogue could undergo alpha-functionalization or be converted to other functional groups.

PositionFunctional GroupPotential Reagents and Conditions
2- or 3-PhenylRh₂(esp)₂; Phenyliodonium diacetate
2- or 3-EsterRh₂(OAc)₄; Ethyl diazoacetate
1-Hydroxyl (from a ketone precursor)NaBH₄, MeOH

Modifications of the Branched Alkyl Side Chain

The branched alkyl side chain, specifically the bromomethyl group, is the most reactive site for initial modifications. The carbon-bromine bond is susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups.

Nucleophilic Substitution Reactions:

A range of nucleophiles can displace the bromide, leading to a diverse set of derivatives. These reactions are typically carried out in a suitable polar aprotic solvent.

NucleophileResulting Functional Group
Sodium azide (NaN₃)Azide (-N₃)
Sodium cyanide (NaCN)Nitrile (-CN)
Potassium thioacetate (KSAc)Thioacetate (-SAc)
Sodium phenoxide (NaOPh)Phenoxy ether (-OPh)
Lithium aluminum hydride (LiAlH₄)Methyl group (-CH₃) (Reduction)

These initial derivatives can then be subjected to further transformations. For example, the azide can be reduced to a primary amine, and the nitrile can be hydrolyzed to a carboxylic acid or reduced to a primary amine.

Stereoselective Derivatization Strategies

The stereochemistry of substituents on the cyclobutane ring can have a profound impact on the biological activity and physical properties of the molecule. While this compound itself is achiral, the introduction of substituents on the cyclobutane ring or stereoselective modifications can generate chiral centers.

Diastereoselective Functionalization:

If a substituent is introduced onto the cyclobutane ring, subsequent functionalization can be directed by this existing group, leading to diastereoselective outcomes. For instance, the reduction of a 3-substituted cyclobutanone often proceeds with high diastereoselectivity, favoring the formation of the cis-alcohol. acs.org This is attributed to the directing effect of the substituent, which can block one face of the ketone from the incoming hydride reagent.

Enantioselective Synthesis:

The enantioselective synthesis of chiral cyclobutane derivatives can be achieved through various methods, including the use of chiral catalysts in [2+2] cycloaddition reactions or the enzymatic resolution of racemic mixtures. For example, chiral Lewis acids or organocatalysts can be employed to control the stereochemical outcome of cycloaddition reactions.

StrategyDescriptionPotential Outcome
Substrate-controlled diastereoselectionAn existing substituent on the cyclobutane ring directs the approach of a reagent.Formation of a specific diastereomer.
Chiral auxiliary-guided synthesisA chiral auxiliary is temporarily attached to the molecule to control stereochemistry.Enantiomerically enriched product after removal of the auxiliary.
Asymmetric catalysisA chiral catalyst is used to favor the formation of one enantiomer over the other.Direct access to enantiomerically enriched cyclobutane derivatives.

Exploration of New Chemical Space through this compound Derivatives

The unique three-dimensional arrangement of the cyclobutane ring, combined with the sterically demanding tertiary alkyl group, makes this compound a valuable scaffold for exploring new regions of chemical space. nih.govbaranlab.org The generation of a library of derivatives based on this core structure can lead to the discovery of molecules with novel biological activities or material properties.

The concept of "escape from flatland" in medicinal chemistry emphasizes the importance of moving away from planar, aromatic structures towards more three-dimensional molecules. nih.govru.nl Cyclobutanes are excellent examples of such 3D scaffolds. The derivatives of this compound, with their defined spatial arrangement of substituents, can interact with biological targets in a highly specific manner.

Compound Library Design:

A focused library of compounds can be designed by systematically varying the functional groups at different positions. The table below illustrates a hypothetical library design based on the derivatization strategies discussed.

R¹ (on cyclobutane)R² (from bromomethyl)R³ (on pentyl side chain)
H-OH-CH₂CH₃
Phenyl-N₃-CH₂CH₃
H-CN-CH₂CH₂CH₃
Methoxy-NH₂-CH₂CH₃

By synthesizing and screening such a library, researchers can probe the structure-activity landscape and identify key structural features responsible for desired properties. The rigid nature of the cyclobutane core helps to constrain the conformation of the molecule, which can be advantageous for binding to specific protein pockets. nih.gov

Future Directions and Emerging Research Avenues in 3 Bromomethyl Pentan 3 Yl Cyclobutane Chemistry

Development of Green Chemistry Approaches for [3-(Bromomethyl)pentan-3-yl]cyclobutane Synthesis

The synthesis of complex molecules like this compound traditionally relies on multi-step processes that may involve hazardous reagents and generate significant waste. Future research should prioritize the development of more sustainable and environmentally benign synthetic routes. Key areas of focus could include the use of bio-based starting materials, the implementation of solvent-free reaction conditions, and the utilization of catalytic methods that operate with high atom economy. For instance, exploring enzymatic or chemoenzymatic approaches could offer a highly selective and green alternative to classical synthetic methods.

Table 1: Comparison of Potential Green Synthesis Strategies

Synthesis StrategyPotential AdvantagesResearch Challenges
BiocatalysisHigh selectivity, mild reaction conditions, reduced waste.Enzyme stability and availability, substrate scope.
MechanochemistrySolvent-free, reduced energy consumption.Scalability, reaction monitoring.
Photoredox CatalysisUse of visible light as a renewable energy source.Catalyst cost and stability, reaction optimization.

Catalyst Development for Selective Transformations of this compound

The presence of a primary bromide in a sterically congested environment makes this compound an intriguing substrate for catalytic transformations. The development of novel catalysts capable of selectively activating the C-Br bond in the presence of the sterically demanding framework is a significant challenge and a promising area for research. Future investigations could focus on the design of transition-metal catalysts with tailored ligand architectures to control reactivity and selectivity in cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. Furthermore, exploring organocatalytic approaches could provide metal-free alternatives for nucleophilic substitution and elimination reactions.

Integration with Flow Chemistry and Automated Synthesis

The translation of synthetic procedures from batch to continuous flow processing offers numerous advantages, including enhanced safety, improved reproducibility, and facile scalability. The integration of the synthesis and subsequent transformations of this compound with flow chemistry platforms represents a significant step towards more efficient and automated chemical manufacturing. Future research in this area could involve the development of microreactors optimized for handling reactive intermediates and the implementation of in-line analytical techniques for real-time reaction monitoring and optimization.

Exploration of Unconventional Reactivity Patterns

The unique structural features of this compound, particularly the strained cyclobutane (B1203170) ring adjacent to a neopentyl-like bromide, may give rise to unconventional reactivity patterns. Future studies should aim to explore these possibilities, such as ring-opening reactions under specific catalytic conditions or the generation of strained bridgehead carbocations. The investigation of radical-mediated transformations could also unveil novel reaction pathways that are not accessible under traditional ionic conditions. Understanding and harnessing this unique reactivity could lead to the discovery of new synthetic methodologies and the creation of novel molecular scaffolds.

Potential for Advanced Material Science Applications

The rigid and three-dimensional nature of the this compound core structure makes it an attractive building block for the synthesis of advanced materials. Future research could explore the incorporation of this motif into polymers, leading to materials with tailored thermal and mechanical properties. Furthermore, its derivatives could find applications in the development of novel liquid crystals, organic light-emitting diodes (OLEDs), or as scaffolds in medicinal chemistry for the design of new therapeutic agents. The synthesis of well-defined oligomers and polymers containing this building block will be crucial for evaluating their potential in these high-tech applications.

Table 2: Potential Material Science Applications

Application AreaDesired PropertiesResearch Focus
High-Performance PolymersHigh thermal stability, mechanical strength.Polymerization of functionalized derivatives.
Organic ElectronicsDefined molecular geometry, charge transport properties.Synthesis of conjugated materials incorporating the scaffold.
Medicinal Chemistry3D-scaffolds for drug design.Synthesis of libraries of derivatives for biological screening.

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